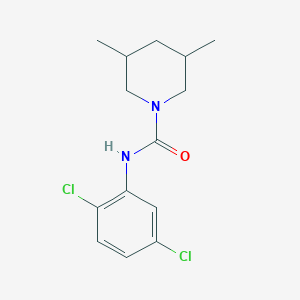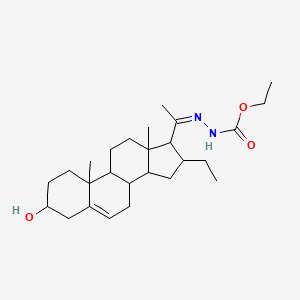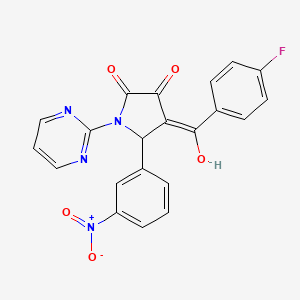
N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide, also known as NDMA, is a synthetic compound that belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists. NDMA has been widely used in scientific research to investigate the mechanisms of action of NMDA receptors and their role in various physiological and pathological processes.
Mechanism of Action
N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide binds to the ion channel of NMDA receptors in a voltage-dependent manner and blocks the influx of calcium ions. This leads to the inhibition of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory. This compound can also induce neurotoxicity by overstimulating NMDA receptors and causing an excessive influx of calcium ions, which can lead to oxidative stress, mitochondrial dysfunction, and neuronal death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. This compound can induce neuronal death in the hippocampus, cortex, and striatum, which are regions of the brain that are critical for learning, memory, and motor function. This compound can also cause oxidative stress, mitochondrial dysfunction, and inflammation in the brain, which are associated with various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Advantages and Limitations for Lab Experiments
N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide has several advantages and limitations for lab experiments. This compound is a potent and selective NMDA receptor antagonist that can be used to investigate the mechanisms of action of NMDA receptors and their role in various physiological and pathological processes. This compound can also be used to induce neurotoxicity in cell culture and animal models, which can be useful for studying the mechanisms of neuronal death and developing neuroprotective strategies. However, this compound has some limitations, including its potential toxicity, which requires careful handling and disposal, and its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide. One direction is to investigate the role of NMDA receptors in synaptic plasticity, learning, and memory, and to develop novel NMDA receptor modulators that can enhance cognitive function and treat neurodegenerative diseases. Another direction is to explore the mechanisms of this compound-induced neurotoxicity and develop neuroprotective strategies that can prevent or mitigate neuronal death. Additionally, the development of new synthesis methods and analytical techniques for this compound can improve its purity, yield, and characterization, and facilitate its use in scientific research.
Synthesis Methods
N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide can be synthesized by reacting 2,5-dichlorobenzonitrile with 3,5-dimethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then converted to this compound by reacting with a carboxylic acid derivative such as methyl chloroformate or ethyl chloroformate. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Scientific Research Applications
N-(2,5-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide has been widely used in scientific research to investigate the mechanisms of action of NMDA receptors and their role in various physiological and pathological processes. NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, memory, and neuronal development. This compound can selectively block the ion channel of NMDA receptors and prevent the influx of calcium ions, which is essential for the activation of downstream signaling pathways.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3,5-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c1-9-5-10(2)8-18(7-9)14(19)17-13-6-11(15)3-4-12(13)16/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECDZZWVVNENIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-hydroxypropanamide](/img/structure/B5428874.png)
![4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5428881.png)
![N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5428900.png)
![5-amino-3-{1-cyano-2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5428907.png)
![10-methoxy-5-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5428915.png)

![N-[(4-hydroxy-4-azepanyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide hydrochloride](/img/structure/B5428933.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-[(5-propyl-2-furyl)methyl]-3-piperidinol](/img/structure/B5428948.png)
![ethyl 1-[3-(2-fluorophenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5428956.png)
![2-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5428960.png)
![2-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B5428971.png)

![2-methyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5428984.png)